N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine

Catalog No.
S15942361
CAS No.
2131158-87-5
M.F
C37H25N
M. Wt
483.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-a...

CAS Number

2131158-87-5

Product Name

N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine

IUPAC Name

N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-3-amine

Molecular Formula

C37H25N

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C37H25N/c1-2-12-25(13-3-1)27-14-7-11-21-36(27)38-26-22-23-35-31(24-26)30-17-6-10-20-34(30)37(35)32-18-8-4-15-28(32)29-16-5-9-19-33(29)37/h1-24,38H

InChI Key

NWEJZUOWBCWNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84

N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine is a complex organic compound characterized by its unique molecular structure and significant potential in various applications. The molecular formula of this compound is C52H39NC_{52}H_{39}N, with a molecular weight of approximately 675.9 g/mol. The compound features a spirobi[fluoren] core, which contributes to its structural complexity and potential electronic properties. It is typically available in a solid form with a purity of around 95% .

The IUPAC name for this compound reflects its structural components, including the biphenyl and spirobi[fluoren] moieties. Its intricate design makes it an interesting subject for research in organic chemistry and materials science .

The chemical reactivity of N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine can be explored through various synthetic pathways and reactions typical of amines and polycyclic aromatic compounds. Key reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The biphenyl and fluorenyl groups can undergo electrophilic substitution, enabling further functionalization.
  • Oxidation Reactions: The compound may be oxidized to form N-oxides or other derivatives, which can modify its properties and reactivity .

Research into the biological activity of N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their activity against various biological targets, including:

  • Anticancer Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties: Similar compounds have shown promise as antimicrobial agents.
  • Neuroprotective Effects: There is interest in exploring the neuroprotective potential of related structures .

The synthesis of N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine typically involves multiple steps that may include:

  • Formation of the Spirobi[fluoren] Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Biphenyl Substitution: The introduction of the biphenyl moiety can be accomplished through coupling reactions such as Suzuki or Sonogashira coupling.
  • Amine Functionalization: Final amine formation can occur via reductive amination or direct amination methods .

N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Probes: The compound's fluorescence characteristics may be utilized in imaging and sensing applications.
  • Material Science: It could serve as a building block for advanced materials with specific optical or electronic functionalities .

Interaction studies involving N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine focus on its behavior in various environments:

  • Solvent Interactions: Solubility studies in different solvents help determine its applicability in various formulations.
  • Biomolecular Interactions: Investigating how this compound interacts with biological macromolecules can provide insights into its potential therapeutic uses.

Such studies are essential for understanding the compound's practical applications and optimizing its performance in intended uses .

Several compounds share structural similarities with N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(9,9-Dimethylfluoren-2-yl)-N-(4-biphenyl)-9,9'-spirobi[fluoren]-4-amineC52H39NC_{52}H_{39}NContains dimethyl groups that enhance solubility
N-(Phenyl)-N-(9H-fluoren-2-yl)-9H-fluoren-3-aminesC27H23NC_{27}H_{23}NSimpler structure with potential for easier synthesis
9,9-Dimethyl-N-(biphenyl)-spirobi[fluorene] derivativesVariesFocus on enhancing electronic properties through substitution

These comparisons highlight the uniqueness of N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine due to its complex spiro structure and potential multifunctionality across various fields .

XLogP3

9.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

483.198699802 g/mol

Monoisotopic Mass

483.198699802 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-15-2024

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